![molecular formula C12H10N4O B1240434 5-Methyl-6-(4-pyridinyl)-2H-imidazo(4,5-b)pyridin-2-one CAS No. 152633-54-0](/img/structure/B1240434.png)
5-Methyl-6-(4-pyridinyl)-2H-imidazo(4,5-b)pyridin-2-one
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Description
5-Methyl-6-(4-pyridinyl)-2H-imidazo(4,5-b)pyridin-2-one, also known as MPI-0479605, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the imidazo[4,5-b]pyridine family and has a molecular weight of 270.29 g/mol.
Scientific Research Applications
Chemical Modifications and Reactions
Nitration of 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one derivatives, including 5-Methyl-6-(4-pyridinyl)-2H-imidazo(4,5-b)pyridin-2-one, has been studied, demonstrating the formation of nitro and dinitro compounds through this process. This study contributes to the understanding of chemical reactions and modifications that these compounds can undergo (Smolyar et al., 2007).
Molecular Structure Analysis
Research on the vibrational spectra, X-ray, and molecular structure of imidazo[4,5-b]pyridine derivatives, including the analysis of 5-methyl variants, has been conducted using density functional theory and experimental techniques. This research is crucial for understanding the physical and chemical properties of these compounds (Lorenc et al., 2008).
Synthetic Pathways and Derivatives
Several studies focus on the synthesis of various derivatives of imidazo[4,5-b]pyridine, which include methods to prepare imidazo[4,5-b]pyridine-5-ones and exploration of their potential applications. These studies provide insights into novel synthetic routes and potential applications of these derivatives in various fields (Zaki et al., 2005); (Zaki & Proença, 2007).
Potential Therapeutic Applications
The imidazo[1,2-a]pyridine scaffold, closely related to the compound , has been identified as a potential therapeutic agent due to its wide range of applications in medicinal chemistry. This includes research into anticancer, antimicrobial, and antiviral properties, providing a basis for further exploration of related compounds (Deep et al., 2016).
properties
IUPAC Name |
5-methyl-6-pyridin-4-yl-1,3-dihydroimidazo[4,5-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O/c1-7-9(8-2-4-13-5-3-8)6-10-11(14-7)16-12(17)15-10/h2-6H,1H3,(H2,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMTXZJPAGLGFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1C3=CC=NC=C3)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165091 |
Source
|
Record name | Win 62005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-(4-pyridinyl)-2H-imidazo(4,5-b)pyridin-2-one | |
CAS RN |
152633-54-0 |
Source
|
Record name | Win 62005 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152633540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Win 62005 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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